

An In-depth Technical Guide to Indolin-6-OL: Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *Indolin-6-OL*

CAS No.: 4770-37-0

Cat. No.: B1581754

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Abstract

Indolin-6-ol, a heterocyclic compound featuring a bicyclic indoline core with a hydroxyl substituent, represents a significant scaffold in contemporary chemical and pharmaceutical research. As a derivative of the "privileged" indoline structure, it serves as a versatile building block for the synthesis of complex molecules with diverse biological activities.[1][2][3] This technical guide provides a comprehensive overview of the chemical properties, structure, spectral characteristics, synthesis, and potential applications of **Indolin-6-ol**, tailored for researchers, scientists, and professionals in drug development. The narrative synthesizes fundamental data with practical insights into its reactivity and utility, establishing a foundational understanding for its application in the laboratory.

Core Molecular Structure and Identifiers

Indolin-6-ol, systematically named 2,3-dihydro-1H-indol-6-ol, is characterized by a benzene ring fused to a five-membered nitrogen-containing ring, with the hydroxyl group positioned at the C-6 position of the aromatic ring.[4] This structure imparts a unique combination of aromatic and aliphatic properties, with the secondary amine and phenolic hydroxyl group serving as key sites for chemical modification.

Caption: Chemical structure of **Indolin-6-OL**.

The fundamental identifiers for **Indolin-6-OL** are summarized below, providing standardized nomenclature and references for database inquiries.

Identifier	Value
IUPAC Name	2,3-dihydro-1H-indol-6-ol[4]
CAS Number	4770-37-0[4][5]
Molecular Formula	C ₈ H ₉ NO[4][5][6]
Molecular Weight	135.16 g/mol [4][5]
InChI	InChI=1S/C8H9NO/c10-7-2-1-6-3-4-9-8(6)5-7/h1-2,5,9-10H,3-4H2[4]
InChIKey	JWLQULBRUJIEHY-UHFFFAOYSA-N[4]
Canonical SMILES	C1NC2=C1C=CC(=C2)O[6]

Physicochemical and Spectral Properties

The physical and chemical characteristics of a compound are paramount for its application in synthesis and formulation. This section details the known properties of **Indolin-6-OL**.

Physicochemical Data

Property	Value / Description	Source(s)
Physical State	Solid, powder, or crystal. White to light yellow/orange.	[7]
Melting Point	122.0 to 127.0 °C	[7]
Solubility	Slightly soluble in water (15 g/L at 30 °C).	[7]
Predicted XlogP	1.7	[4]
Storage	Recommended storage in a cool, dark place (<15°C) under an inert atmosphere as it is air-sensitive.	[7]

Spectral Characterization

Detailed spectral analysis is essential for structural confirmation and purity assessment. While a complete experimental dataset for **Indolin-6-OL** is not publicly available, the expected spectral features can be inferred from its structure and data from closely related analogues.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically in the δ 6.0-7.5 ppm range), with splitting patterns dictated by their positions relative to the hydroxyl and indoline ring system. The aliphatic protons on the C2 and C3 positions of the pyrrolidine ring would appear as multiplets in the upfield region (δ 2.5-3.5 ppm). The protons on the nitrogen (N-H) and oxygen (O-H) are exchangeable and may appear as broad singlets.
- ^{13}C NMR: The carbon spectrum would display signals for the aromatic carbons, with the carbon attached to the hydroxyl group (C-6) shifted downfield. The two aliphatic carbons (C-2 and C-3) would be found in the upfield region of the spectrum.
- Solvents: For heterocyclic molecules like indolines that may have limited solubility, deuterated dimethyl sulfoxide (DMSO- d_6) is a common and effective solvent for NMR analysis.^{[8][9]} In cases of poor solubility in common solvents, deuterated trifluoroacetic acid can also be considered.^[8]

Mass Spectrometry (MS): High-resolution mass spectrometry is critical for confirming the elemental composition. Predicted collision cross-section (CCS) values and m/z for various adducts provide a reference for experimental analysis.^[6]

Adduct	Predicted m/z
$[\text{M}+\text{H}]^+$	136.07570
$[\text{M}+\text{Na}]^+$	158.05764
$[\text{M}-\text{H}]^-$	134.06114
$[\text{M}]^+$	135.06787

Infrared (IR) Spectroscopy: The IR spectrum of **Indolin-6-OL** would be characterized by the following key absorption bands:

- O-H Stretch: A broad band around 3200-3600 cm^{-1} corresponding to the phenolic hydroxyl group.
- N-H Stretch: A moderate peak around 3300-3500 cm^{-1} from the secondary amine.
- C-H Aromatic Stretch: Signals typically appearing just above 3000 cm^{-1} .
- C-H Aliphatic Stretch: Signals appearing just below 3000 cm^{-1} .
- C=C Aromatic Stretch: Peaks in the 1450-1600 cm^{-1} region.
- C-O Stretch: A strong band in the 1200-1300 cm^{-1} region.

Synthesis and Chemical Reactivity

The synthesis of **Indolin-6-OL** can be approached through multi-step sequences, often starting from more readily available precursors. The reactivity is dominated by the nucleophilic nitrogen and the electron-rich aromatic ring.

Synthetic Strategy

A common and logical pathway to **Indolin-6-OL** involves a two-stage process: the synthesis of the corresponding indole (6-Hydroxyindole), followed by a selective reduction of the pyrrole ring.

Caption: Plausible two-stage synthesis workflow for **Indolin-6-OL**.

Stage 1: Synthesis of 6-Hydroxyindole The Bischler-Möhlau indole synthesis offers a viable route. A modified version of this reaction involves the condensation of m-aminophenol with an α -hydroxy ketone, such as benzoin, under acidic catalysis at elevated temperatures.^[10] This method can produce a mixture of 4-hydroxy and 6-hydroxyindole isomers, with the 6-hydroxyindole often being the major product, which can then be isolated via column chromatography.^[10]

Stage 2: Reduction to **Indolin-6-OL** The conversion of the 6-hydroxyindole intermediate to the final indoline product requires the selective reduction of the C2-C3 double bond. Various reducing agents can accomplish this, including catalytic hydrogenation (e.g., using a Raney Nickel catalyst) or chemical reducing agents like zinc powder in hydrochloric acid or sodium cyanoborohydride.[1][11] The choice of reagent is critical to avoid over-reduction or side reactions involving the hydroxyl group.

Chemical Reactivity

The dual functionality of the phenolic hydroxyl group and the secondary amine, combined with the aromatic system, makes **Indolin-6-OL** a versatile reactant.

- **Reactions at the Nitrogen Atom:** The lone pair on the nitrogen atom makes it nucleophilic. It readily undergoes N-acylation with acyl chlorides or anhydrides and N-alkylation with alkyl halides. These reactions are fundamental for diversifying the indoline scaffold.
- **Electrophilic Aromatic Substitution:** The hydroxyl group is a strong activating group and, along with the fused amino ring, directs electrophiles primarily to the ortho and para positions. The C-5 and C-7 positions are the most susceptible to electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions).
- **Reactions of the Hydroxyl Group:** The phenolic -OH group can be converted into an ether via Williamson ether synthesis or esterified using appropriate acylating agents. This functionalization is a common strategy in drug design to modulate solubility and pharmacokinetic properties.[11]
- **Oxidation:** The indoline ring is susceptible to oxidation back to the corresponding indole. Furthermore, the electron-rich phenol ring can be oxidized under stronger conditions. Careful selection of reaction conditions is necessary to maintain the integrity of the desired scaffold.

Applications in Research and Drug Development

The indoline framework is considered a privileged scaffold in medicinal chemistry due to its presence in numerous natural products and synthetic drugs.[1][2][3] **Indolin-6-OL**, as a functionalized member of this class, is a valuable starting material for creating new chemical entities with potential therapeutic value.

Core Scaffold in Medicinal Chemistry

The indoline nucleus is a cornerstone in the development of drugs targeting a wide array of diseases. Derivatives have shown significant promise as:

- **Anticancer Agents:** Many indole and indoline derivatives exhibit potent anti-proliferative activity by targeting key cellular machinery, such as tubulin polymerization.[\[12\]](#)[\[13\]](#) The ability to functionalize the indoline core at multiple positions allows for the fine-tuning of activity against various cancer cell lines.[\[13\]](#)
- **Antibacterial Agents:** The scaffold has been incorporated into novel antibiotics designed to combat resistant bacterial strains.[\[2\]](#)
- **Cardiovascular and CNS Agents:** The structural motif is present in drugs developed for cardiovascular diseases and central nervous system disorders.[\[1\]](#)

Specific Research Applications

While research on **Indolin-6-ol** itself is specific, its parent compound, 6-Hydroxyindole, has been used as a reactant in the synthesis of:

- **Tryptophan Dioxygenase (TDO) Inhibitors:** These are explored as potential anticancer immunomodulators.
- **HIV Inhibitors:** Used to create indolyl(propanolamine) derivatives with anti-HIV activity.
- **Natural Product Synthesis:** It serves as a precursor for the asymmetric synthesis of complex natural products like notoamide J.[\[14\]](#)

Studies have also suggested that **Indolin-6-ol** may possess weak to moderate inhibitory activity against acetylcholinesterase (AChE), an enzyme implicated in neurodegenerative conditions like Alzheimer's disease.[\[15\]](#)

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling **Indolin-6-OL**.

- GHS Hazard Statements: According to supplier notifications, **Indolin-6-ol** is classified with the following hazards:
 - H302: Harmful if swallowed.[4]
 - H315: Causes skin irritation.[4]
 - H319: Causes serious eye irritation.[4]
 - H335: May cause respiratory irritation.[4]
- Precautions: Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

Indolin-6-OL is a structurally significant molecule that bridges the chemical space between aromatic phenols and heterocyclic amines. Its well-defined physicochemical properties and versatile reactivity make it an important building block for medicinal chemists and synthetic researchers. The indoline core's established role as a privileged scaffold in drug discovery underscores the potential of **Indolin-6-OL** and its derivatives to contribute to the development of novel therapeutics for a range of diseases, from cancer to infectious and neurodegenerative disorders. This guide provides the foundational knowledge required to leverage the unique chemical attributes of **Indolin-6-OL** in pioneering research endeavors.

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